Isoglutamine
Overview
Description
L-isoglutamine is an isoglutamine that has L-configuration. It is an this compound and a L-glutamic acid derivative. It is an enantiomer of a D-isoglutamine.
Mechanism of Action
Target of Action
L-Isoglutamine, also known as Isoglutamine, primarily targets the ATP synthase subunit b in Escherichia coli (strain K12) . ATP synthase is a crucial enzyme that provides energy for the cell to use through the synthesis of adenosine triphosphate (ATP).
Mode of Action
It’s known that it can form the c-terminus of a peptide chain, as in muramyl dipeptide (mdp), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and this compound behaves as a γ-amino acid .
Biochemical Pathways
L-Isoglutamine is involved in the glutamine metabolic pathway . This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It’s also known to be involved in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It’s known that l-isoglutamine has rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Isoglutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Isoglutamine .
Result of Action
Minute amounts of MDP containing L-alanyl-D-isoglutamine can induce renal cell apoptosis in vitro and support MDP-induced kidney cytotoxicity in rabbits . This indicates that L-Isoglutamine may have potential therapeutic applications in the treatment of certain diseases.
Biochemical Analysis
Biochemical Properties
L-Isoglutamine is a component of molecules such as the bacterial cell wall muramyl dipeptides and its analogues such as N-Acetylmuramyl-L-alanyl-L-isoglutamine . It interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of L-Isoglutamine involves its conversion to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of L-Isoglutamine can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
L-Isoglutamine is involved in several metabolic pathways. It’s converted to glutamate, a critical metabolite that serves in both ATP production and in replenishing TCA cycle intermediates, a process termed anaplerosis . It interacts with various enzymes and cofactors within these pathways .
Transport and Distribution
The transport and distribution of L-Isoglutamine within cells and tissues involve various transporters and binding proteins . These interactions can affect its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of L-Isoglutamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(4S)-4,5-diamino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLONBTGZFSGQ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-65-7 | |
Record name | Isoglutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoglutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISOGLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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